molecular formula C23H16ClN5O2 B11461280 N-(2-chlorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

N-(2-chlorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11461280
M. Wt: 429.9 g/mol
InChI Key: NVCXSFCWPRBAOD-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.

    Triazole Formation: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The final compound is obtained by coupling the benzoxazole and triazole moieties under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenyl rings.

    Reduction: Reduction reactions can occur at the triazole ring or the benzoxazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially on the chlorophenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chlorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of triazole compounds are often explored for their therapeutic potential, including their use as enzyme inhibitors or receptor modulators.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(2-chlorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the benzoxazole and triazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H16ClN5O2

Molecular Weight

429.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide

InChI

InChI=1S/C23H16ClN5O2/c1-14-21(23(30)25-20-10-6-5-9-18(20)24)26-28-29(14)16-11-12-19-17(13-16)22(31-27-19)15-7-3-2-4-8-15/h2-13H,1H3,(H,25,30)

InChI Key

NVCXSFCWPRBAOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5Cl

Origin of Product

United States

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